2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide
CAS No.: 332375-74-3
Cat. No.: VC2153855
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332375-74-3 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 2-(furan-2-ylmethylamino)-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C14H16N2O2/c1-11-4-6-12(7-5-11)16-14(17)10-15-9-13-3-2-8-18-13/h2-8,15H,9-10H2,1H3,(H,16,17) |
| Standard InChI Key | HICAXYFRHVGOAE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CNCC2=CC=CO2 |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CNCC2=CC=CO2 |
Introduction
Chemical Structure and Properties
Molecular Identity
2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide is identified by the CAS registry number 332375-74-3 and is cataloged in the PubChem database with the compound ID 856006. The IUPAC name for this compound is 2-(furan-2-ylmethylamino)-N-(4-methylphenyl)acetamide, which systematically describes its chemical structure. This nomenclature reflects the presence of three key structural components: a furan ring with a methyl linker, an amino group, and a p-tolyl-acetamide segment. The standard InChI representation for the compound is InChI=1S/C14H16N2O2/c1-11-4-6-12(7-5-11)16-14(17)10-15-9-13-3-2-8-18-13/h2-8,15H,9-10H2,1H3,(H,16,17), providing a standardized digital representation of its molecular structure. The corresponding InChIKey, HICAXYFRHVGOAE-UHFFFAOYSA-N, serves as a condensed digital identifier that can be used for database searches and compound verification.
The molecular formula C14H16N2O2 indicates the presence of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. This elemental composition gives the compound a molecular weight of 244.29 g/mol, placing it in the category of small molecules that are often of interest in drug discovery due to their favorable pharmacokinetic properties. The canonical SMILES notation for the compound, CC1=CC=C(C=C1)NC(=O)CNCC2=CC=CO2, provides another standardized representation of its structure in a linear format that is widely used in cheminformatics. These various identifiers collectively enable unambiguous identification of 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide in chemical databases and literature.
Structural Features
The structure of 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide contains several noteworthy features that contribute to its chemical behavior and potential biological activities. The compound contains a furan ring, which is a five-membered aromatic heterocycle comprising four carbon atoms and one oxygen atom. This furan moiety is connected to the rest of the molecule via a methylene bridge (-CH2-) to an amino group, forming the furan-2-ylmethylamino portion of the compound. The furan ring contributes to the compound's aromaticity and provides regions of electron density that can participate in various interactions, including π-stacking and hydrogen bonding with biological targets.
The central part of the molecule contains a secondary amine (-NH-) that connects the furan-2-ylmethyl group to the acetamide portion. This amine group can act as a hydrogen bond donor, a feature that is often important for binding to protein targets. The acetamide group (-C(=O)-NH-) forms the connection to the p-tolyl group and provides both hydrogen bond donor and acceptor capabilities through its N-H and C=O functionalities, respectively. The p-tolyl group (4-methylphenyl) at the terminus of the molecule consists of a benzene ring with a methyl substituent at the para position. This aromatic ring can participate in hydrophobic interactions and π-stacking with aromatic amino acid residues in protein binding sites.
Synthesis and Preparation
Reaction Mechanisms
The synthesis of 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide involves several key reaction mechanisms that are fundamental to organic chemistry. In the formation of the secondary amine through nucleophilic substitution, the nitrogen atom of furan-2-ylmethylamine acts as a nucleophile, attacking the electrophilic carbon center adjacent to the leaving group in the glycine derivative . This SN2 reaction typically proceeds with inversion of configuration at the stereogenic center, although in this specific case, the glycine derivative lacks a stereocenter at the reactive carbon. The presence of a base is often necessary to neutralize the acid formed during the reaction and to increase the nucleophilicity of the amine through deprotonation.
The amide bond formation between the carboxylic acid and p-toluidine follows a different mechanism, typically involving the activation of the carboxylic acid to form a more reactive intermediate. When using coupling reagents like DCC, the initial step involves the reaction of the carboxylic acid with the coupling reagent to form an activated ester or acid anhydride, which is more susceptible to nucleophilic attack. The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate to form the amide bond with the release of the coupling agent as a urea derivative or similar byproduct. This mechanism ensures that the amide bond formation proceeds efficiently under mild conditions, preserving other functional groups in the molecule.
For the alternative one-pot approach involving 2-chloro-N-p-tolylacetamide, the mechanism would involve direct nucleophilic substitution of the chloride by furan-2-ylmethylamine . The nitrogen of the primary amine would attack the carbon bearing the chloride, displacing the halide as a leaving group to form the secondary amine. This reaction typically requires elevated temperatures or the presence of a base to facilitate the substitution process . Understanding these reaction mechanisms is crucial for optimizing synthesis conditions, predicting potential side reactions, and developing more efficient synthetic routes for 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide and related compounds.
Purification Methods
Purification of 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide following synthesis is a critical step to ensure the compound's purity for subsequent applications, particularly in research settings where high purity is essential. Based on standard practices in organic chemistry and information inferred from similar compounds, several purification techniques would be applicable to this compound. Column chromatography is likely to be the primary purification method, using silica gel as the stationary phase and an appropriate solvent system such as ethyl acetate/hexane or dichloromethane/methanol mixtures. The choice of solvent system would be determined by the compound's polarity, with the goal of achieving good separation from reaction byproducts and unreacted starting materials.
Recrystallization is another important purification technique that would be suitable for 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide, particularly for obtaining crystalline material of high purity. The selection of an appropriate solvent or solvent mixture for recrystallization would depend on the compound's solubility profile, with common choices including ethanol, methanol, ethyl acetate, or combinations thereof . The recrystallization process typically involves dissolving the compound in a minimum volume of hot solvent, followed by slow cooling to promote the formation of pure crystals while leaving impurities in solution .
For analytical purposes and small-scale purification, preparative high-performance liquid chromatography (HPLC) could be employed. This technique offers high resolution and can separate closely related compounds that might be difficult to resolve using conventional column chromatography. The choice of HPLC conditions, including the column type, mobile phase composition, and detection method, would be optimized based on the specific properties of 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide. Following purification, the compound's identity and purity would be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, elemental analysis, and infrared spectroscopy. These methods collectively ensure that the purified 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide meets the required standards for research applications.
Applications and Research Significance
Medicinal Chemistry Applications
2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide has potential applications in medicinal chemistry due to its structural features that align with known pharmacophores. The compound contains a secondary amine and an amide group, both of which are common in many pharmaceuticals and can serve as hydrogen bond donors and acceptors in interactions with biological targets. The furan ring, being a heterocyclic aromatic system, can participate in π-stacking interactions with aromatic amino acid residues in protein binding sites, while the p-tolyl group provides hydrophobic interactions that can enhance binding affinity to target proteins. These structural elements suggest that 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide could potentially interact with various biological targets, including enzymes, receptors, and ion channels.
In drug discovery, compounds like 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide might be investigated for activity against specific disease targets. For example, similar compounds containing furan rings and amide functionalities have been studied for their anti-inflammatory, analgesic, and anticancer properties. The compound could serve as a lead structure for the development of more potent and selective bioactive molecules through structural modifications aimed at optimizing pharmacokinetic properties and target specificity. Such modifications might include altering the substituents on the aromatic rings, changing the length or composition of the linker between the furan and p-tolyl groups, or introducing additional functional groups to enhance specific interactions with target proteins.
Structure-Activity Relationship
Structure-activity relationship (SAR) studies involving 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide would be valuable for understanding how its structural features contribute to biological activity. By systematically modifying different parts of the molecule and assessing the impact on activity, researchers can identify key pharmacophoric elements and optimize lead compounds for improved potency and selectivity. For 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide, SAR studies might focus on several structural elements. The furan ring could be replaced with other heterocycles, such as thiophene, pyrrole, or oxazole, to evaluate the importance of the oxygen heteroatom and the ring size. Similarly, the p-tolyl group could be modified by introducing different substituents at various positions of the aromatic ring, or by replacing it with other aromatic or non-aromatic groups.
The linker regions, including the methylene group between the furan and amine, and the acetamide moiety, could be modified in terms of length, flexibility, and hydrogen bonding capabilities. These modifications might include inserting additional methylene units, introducing conformational constraints through cyclic structures, or replacing the amide bond with bioisosteres such as sulfonamides or ureas. Each of these structural variations would provide insights into the spatial and electronic requirements for optimal interaction with the target protein.
SAR studies would typically be conducted in conjunction with biological assays to measure the activity of each analog against specific targets. This systematic approach allows researchers to develop a comprehensive understanding of how structural features correlate with biological activity, facilitating the design of more potent and selective compounds. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, could complement experimental SAR studies by predicting the activity of virtual compounds and guiding the synthesis of the most promising candidates. Through careful selection of structural modifications and rigorous biological evaluation, SAR studies involving 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide could lead to the development of improved therapeutic agents for various medical conditions.
Analytical Characterization
Spectroscopic Analysis
Spectroscopic techniques are essential for the characterization and structural confirmation of 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the compound's structure. In the 1H NMR spectrum, characteristic signals would be expected for the aromatic protons of both the furan ring and the p-tolyl group, the methyl group of the p-tolyl moiety, the methylene protons adjacent to the furan ring and those of the acetamide portion, and the NH protons of the secondary amine and amide functionalities. The 13C NMR spectrum would display signals corresponding to the carbon atoms in the furan and p-tolyl aromatic rings, the methyl carbon of the p-tolyl group, the methylene carbons, and the carbonyl carbon of the amide.
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the functional groups present in 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide. The amide C=O stretching vibration would typically appear around 1650-1700 cm-1, while the N-H stretching vibrations of the secondary amine and amide would be observable in the region of 3300-3500 cm-1. The C-O-C stretching vibration of the furan ring would be expected in the range of 1050-1150 cm-1, and various C-H stretching and bending modes would be present throughout the spectrum. These spectral features collectively provide a fingerprint that can be used to confirm the identity of the compound and assess its purity.
Mass spectrometry (MS) is another crucial technique for the characterization of 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide, providing information about its molecular weight and fragmentation pattern. The molecular ion peak would be expected at m/z 244, corresponding to the compound's molecular weight, while fragmentation peaks would provide insights into its structural features. Common fragmentations might include cleavage of the amide bond, loss of the furan ring, and various rearrangements typical of amines and amides. High-resolution mass spectrometry (HRMS) would provide accurate mass measurements that can confirm the molecular formula C14H16N2O2. The combination of NMR, IR, and MS data allows for comprehensive structural characterization of 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide, ensuring its identity and purity for research applications.
Chromatographic Methods
Thin-Layer Chromatography (TLC) is an essential technique for monitoring the progress of reactions during the synthesis of 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide and for preliminary purity assessment. Silica gel plates with appropriate solvent systems, such as ethyl acetate/hexane mixtures or dichloromethane/methanol, would typically be used. Visualization can be achieved using UV light (given the compound's aromatic nature) or chemical stains such as ninhydrin (which reacts with the amine group) or potassium permanganate. The Rf value (retention factor) provides a characteristic parameter that can be used for compound identification in conjunction with other analytical data.
Comparison with Related Compounds
Structural Analogs
Several structural analogs of 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide have been reported in the chemical literature, differing in the nature of the heterocyclic ring, the aromatic substituent, or the linker region . One such analog is 2-amino-N-(furan-2-ylmethyl)acetamide, which shares the furan-2-ylmethyl group but has the amide connectivity reversed, with the amino group attached to the acetamide rather than to the furan-2-ylmethyl portion . This structural isomer would likely exhibit different biological activities due to the altered spatial arrangement of hydrogen bond donors and acceptors . Another related compound is N-(furan-2-ylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide, which contains the same furan-2-ylmethyl and acetamide elements but features a more complex 1,2,4-oxadiazole-containing substituent instead of the simple p-tolyl group.
Cyclohexyl-furan-2-ylmethyl-amine represents another structural variant, where the p-tolyl-acetamide portion is replaced by a cyclohexyl group, and the compound lacks the acetamide linker . This change from an aromatic to an alicyclic group would significantly alter the compound's hydrophobicity, conformational flexibility, and potential for π-stacking interactions . Additional structural analogs could be envisioned by replacing the furan ring with other heterocycles such as thiophene, pyrrole, or oxazole, which would maintain similar spatial arrangements but introduce different electronic properties and hydrogen bonding capabilities.
The comparison of 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide with these structural analogs provides valuable insights into the structure-activity relationships and the impact of specific structural modifications on physical, chemical, and biological properties. Such comparisons can guide the design of new compounds with enhanced activities or improved pharmacokinetic properties. The systematic exploration of structural space around 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide through the synthesis and evaluation of diverse analogs represents a promising approach for discovering novel bioactive compounds for various applications .
Functional Similarities
Beyond structural analogs, 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide shares functional similarities with a broader range of compounds that contain similar pharmacophoric elements. Compounds containing secondary amines and amide functionalities are abundant in medicinal chemistry and often display diverse biological activities. For instance, many enzyme inhibitors and receptor ligands feature these functional groups due to their ability to form hydrogen bonds with target proteins. The presence of the furan ring in 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide is another feature shared with various bioactive compounds, including natural products like furanoeremophilanes and synthetic drugs such as ranitidine.
The p-tolyl group is a common motif in drug molecules, providing hydrophobic interactions while the methyl substituent can fine-tune the electronic properties of the aromatic ring and potentially occupy small hydrophobic pockets in protein binding sites. Compounds like tolmetin and tolfenamic acid, which contain p-tolyl groups, have established anti-inflammatory activities. The specific combination of a heterocyclic ring connected to an amide via an amine linker is reminiscent of some neurotransmitter analogs and receptor modulators, suggesting potential activity in neurological systems.
The functional similarities between 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide and these diverse bioactive compounds highlight its potential as a pharmacologically relevant structure. The compound could be expected to interact with similar biological targets or to display related activities, albeit with its unique profile determined by the specific arrangement of its functional groups. Understanding these functional similarities provides a framework for predicting potential applications of 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide and for designing biological assays to evaluate its activity. This approach, often referred to as "privileged structure" or "scaffold" analysis, is a valuable strategy in medicinal chemistry for identifying promising leads and for repurposing existing structural motifs for new therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume